molecular formula C7H8O3 B130504 1-(Furan-2-yl)-2-hydroxypropan-1-one CAS No. 152723-25-6

1-(Furan-2-yl)-2-hydroxypropan-1-one

Cat. No. B130504
M. Wt: 140.14 g/mol
InChI Key: IJCOISTYFBUCPR-UHFFFAOYSA-N
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Description

“1-(Furan-2-yl)-2-hydroxypropan-1-one” is a derivative of furan . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . It’s a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .


Synthesis Analysis

The synthesis of furan derivatives has been reported in several studies. For instance, the synthesis of the chalcone (E)-3-(2,6-difluorophenyl)-1-(furan-2-yl)-prop-2-en-1-one molecule was achieved through the equimolar reaction between 1-(furan-2-yl)-ethenone and 2,6-difluorobenzaldehyde . Another study reported the synthesis of (S)-2 by performing the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one (1) using the Lactobacillus paracasei BD101 biocatalyst .


Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic techniques. For instance, 2-acetyl-5-methylfuran, a derivative of furan, was experimentally characterized using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques . The experimental results were compared with theoretical values obtained using density functional theory (DFT) calculations .


Chemical Reactions Analysis

Furan and its derivatives have been used in a wide range of chemical reactions. For example, furfural, a derivative of furan, can undergo condensation with nitromethane in a basic medium to yield 2-(2-Nitrovinyl)furan . This functional group (nitrovinyl) has been documented as a potent anti-microbial agent .


Physical And Chemical Properties Analysis

Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .

Scientific Research Applications

Biosynthesis in Strawberry Cultures

A study by Zabetakis et al. (1999) demonstrated the role of 2-hydroxypropanal, synthesized via the Curtius rearrangement, in the biosynthesis of 2,5-dimethyl-4-hydroxy-2H-furan-3-one in strawberry callus cultures. This research suggests that 2-hydroxypropanal is a key precursor in the biosynthesis of certain furanones in strawberries (Zabetakis, Moutevelis-Minakakis, & Gramshaw, 1999).

Furan Derivatives from Endophytic Fungus

Chen et al. (2017) isolated new furan derivatives, including 1-(5-(2-hydroxypropanoyl)-furan-2-yl)-pentan-3-one, from the mangrove-derived endophytic fungus Coriolopsis sp. J5. This discovery highlights the potential of furan derivatives in novel natural product chemistry (Chen et al., 2017).

Transformation in Organic Synthesis

Shcherbakov et al. (2021) developed a method for the transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones to prop-2-en-1-ones. This research contributes to the field of organic synthesis, demonstrating innovative approaches to furan derivative transformations (Shcherbakov, Eshmemet’eva, Merkushev, Trushkov, & Uchuskin, 2021).

Chemoenzymatic Synthesis

Hara et al. (2013) investigated the lipase-catalyzed asymmetric acylation in the chemoenzymatic synthesis of furan-based alcohols. This study highlights the potential of enzymatic methods in the synthesis of complex furan compounds (Hara, Turcu, Sundell, Toșa, Paizs, Irimie, & Kanerva, 2013).

Conversion from Cellulose

Yang et al. (2011) demonstrated the conversion of cellulose to 1-(furan-2-yl)-2-hydroxyethanone in zinc chloride solution under microwave irradiation. This research provides insight into the conversion of biomass into valuable furan derivatives (Yang, Li, Yang, Zhang, Fan, & Lv, 2011).

Enzymatic Oxidation of Furan Derivatives

Dijkman, Groothuis, and Fraaije (2014) explored the enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid, showcasing the potential of enzymes in furan compound transformations (Dijkman, Groothuis, & Fraaije, 2014).

Safety And Hazards

While specific safety and hazard information for “1-(Furan-2-yl)-2-hydroxypropan-1-one” is not available in the search results, it’s important to handle all chemicals with care. For instance, one should avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Furan and its derivatives have wide applications in various fields, including therapeutics, photovoltaic, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals . The future research directions could involve exploring more applications of furan derivatives and improving their synthesis methods.

properties

IUPAC Name

1-(furan-2-yl)-2-hydroxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-5(8)7(9)6-3-2-4-10-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOISTYFBUCPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Furan-2-yl)-2-hydroxypropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
F Sannelli, S Gao, PR Jensen, S Meier - ChemCatChem, 2022 - Wiley Online Library
Suitable mixtures of glucose and furfural may provide novel strategies for C−C bond formation on furfural due to the versatility of low‐cost biological catalysts. We use in‐cell NMR with …
H Liu, C Qi, L Wang, Y Guo, D Li… - The Journal of Organic …, 2021 - ACS Publications
A base-promoted three-component cascade reaction of α-hydroxy ketones, malonodinitrile, and alcohols has been developed, providing a direct and efficient route to a range of …
Number of citations: 16 pubs.acs.org
F Sannelli, S Gao, PR Jensen, S Meier - orbit.dtu.dk
Suitable mixtures of glucose and furfural may provide novel strategies for CÀ C bond formation on furfural due to the versatility of low-cost biological catalysts. We use in-cell NMR with …
Number of citations: 0 orbit.dtu.dk
C Kazancı - 2014 - open.metu.edu.tr
Synthetically useful asymmetric cross acyloin reactions with functionalized aliphatic aldehyde have a broad range of application. The products of acyloin reactions are α-hydroxy ketone …
Number of citations: 2 open.metu.edu.tr
RN Ram, VK Soni - The Journal of Organic Chemistry, 2015 - ACS Publications
A new series of α-functionalized trichloromethylcarbinols have been synthesized from corresponding α-halomethyl ketones, esters, and amides in 48–78% overall yields. Reactivity of …
Number of citations: 17 pubs.acs.org
P Ayhan, İ Şimşek, B Çifçi, AS Demir - Organic & Biomolecular …, 2011 - pubs.rsc.org
Flexible protected 1,3,4-trihydroxy-2-butanone is synthesized in high enantiomeric excesses by using asymmetric homo- and cross- acyloin coupling of aliphatic aldehydes catalyzed by …
Number of citations: 25 pubs.rsc.org
HL Li, XL An, LS Ge, X Luo, WP Deng - Tetrahedron, 2015 - Elsevier
An efficient and facile α-hydroxylation of ketones catalyzed by CuBr 2 or HBr in DMSO is developed, providing secondary/tertiary α-hydroxy carbonyl compounds in moderate to good …
Number of citations: 44 www.sciencedirect.com

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